molecular formula C12H20O2Si B1619801 2-Methoxyphenylethyl trimethylsilyl ether CAS No. 130436-69-0

2-Methoxyphenylethyl trimethylsilyl ether

Cat. No.: B1619801
CAS No.: 130436-69-0
M. Wt: 224.37 g/mol
InChI Key: HVCCJAGBETTYBM-UHFFFAOYSA-N
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Description

2-Methoxyphenylethyl trimethylsilyl ether is an organic compound with the molecular formula C12H20O2Si. It is commonly used as a protecting group for alcohols in organic synthesis due to its stability under various reaction conditions. The compound is characterized by the presence of a trimethylsilyl group attached to a 2-methoxyphenylethyl moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyphenylethyl trimethylsilyl ether can be synthesized through the reaction of 2-methoxyphenylethanol with trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction typically occurs in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:

2-Methoxyphenylethanol+Trimethylsilyl chloride2-Methoxyphenylethyl trimethylsilyl ether+HCl\text{2-Methoxyphenylethanol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Methoxyphenylethanol+Trimethylsilyl chloride→2-Methoxyphenylethyl trimethylsilyl ether+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenylethyl trimethylsilyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ether back to the parent alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Tetra-n-butylammonium fluoride (TBAF) is often employed to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Regeneration of 2-methoxyphenylethanol.

    Substitution: Formation of various substituted ethers depending on the reagent used.

Scientific Research Applications

2-Methoxyphenylethyl trimethylsilyl ether is utilized in various scientific research fields:

    Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Involved in the preparation of pharmaceutical intermediates.

    Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-methoxyphenylethyl trimethylsilyl ether involves the stabilization of reactive intermediates during chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions by temporarily masking the hydroxyl group. This allows for selective reactions to occur at other functional sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ether: Commonly used protecting group for alcohols.

    Triethylsilyl ether: Offers greater steric hindrance compared to trimethylsilyl ether.

    Tert-butyldimethylsilyl ether: Provides enhanced stability under acidic conditions.

Uniqueness

2-Methoxyphenylethyl trimethylsilyl ether is unique due to its specific structure, which combines the properties of a methoxyphenyl group with a trimethylsilyl ether. This combination allows for selective protection and deprotection reactions, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

2-(2-methoxyphenyl)ethoxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2Si/c1-13-12-8-6-5-7-11(12)9-10-14-15(2,3)4/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCCJAGBETTYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339029
Record name 2-Methoxyphenylethyl trimethylsilyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130436-69-0
Record name 2-Methoxyphenylethyl trimethylsilyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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